molecular formula C19H15ClFNO5 B2767602 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate CAS No. 953007-19-7

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate

Cat. No.: B2767602
CAS No.: 953007-19-7
M. Wt: 391.78
InChI Key: OXNAAKOSOVCOMA-UHFFFAOYSA-N
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Description

“(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-chloro-6-fluorobenzoate” is a chemical compound with the molecular formula C19H15ClFNO5. It is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

The synthesis of isoxazoles has been an interesting field of study for decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .


Molecular Structure Analysis

The molecular structure of “(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-chloro-6-fluorobenzoate” is based on the isoxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Chemical Reactions Analysis

Isoxazoles have been the subject of research in medicinal chemistry over the past decades . The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidiabetic, etc .


Physical and Chemical Properties Analysis

The molecular weight of “(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)methyl 2-chloro-6-fluorobenzoate” is 391.78. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Biochemical Research Applications

Biochemical applications of structurally related compounds include studies on enzyme interactions and metabolic pathways. For example, the study by Stupperich, Konle, and Eckerskorn (1996) on the anaerobic O-demethylation by Sporomusa enzymes highlights the broad O-methyl ether cleavage capacity of certain enzymes, which can be relevant to understanding the metabolic processes involving similar compounds (Stupperich, Konle, & Eckerskorn, 1996).

Medicinal Chemistry and Drug Discovery

The research by Tan et al. (2011) on the mediation of antitumor activity of benzothiazole compounds by cytochrome P450 enzymes highlights the potential therapeutic applications of compounds with similar structural motifs. Their findings suggest a role for such compounds in cancer therapy, particularly in breast and colorectal cancer (Tan et al., 2011).

Materials Science and Photophysical Properties

Investigations into the photophysical properties of related compounds can inform the development of novel materials with specific optical properties. The study on photochromic and fluorescence switching properties of oxidized triangle terarylenes by Taguchi et al. (2011) is an example where the structural components similar to the query compound contribute to unique optical behaviors suitable for advanced materials applications (Taguchi, Nakagawa, Nakashima, & Kawai, 2011).

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFNO5/c1-24-15-7-6-11(8-17(15)25-2)16-9-12(22-27-16)10-26-19(23)18-13(20)4-3-5-14(18)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNAAKOSOVCOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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